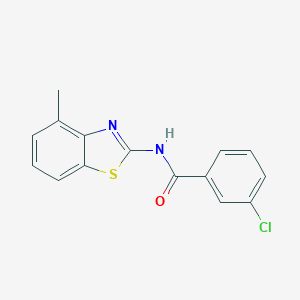

3-氯-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

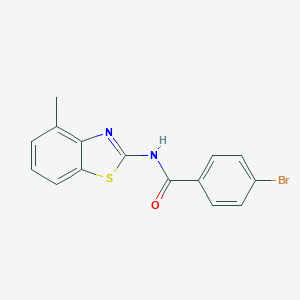

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that contains a benzothiazole moiety . Benzothiazoles are organic heterobicyclic compounds that are part of the organonitrogen heterocyclic compound family .

Synthesis Analysis

The synthesis of benzothiazoles, such as 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be found in various databases . The molecular formula is C15H11ClN2OS and the molecular weight is 302.77864 .Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide include its molecular formula (C15H11ClN2OS), molecular weight (302.77864), and other properties .作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth ofMycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit the growth ofMycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .

实验室实验的优点和局限性

One of the major advantages of using 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its ability to inhibit NF-κB activity, which is a crucial transcription factor involved in the regulation of inflammation. This compound is also relatively easy to synthesize and has been found to exhibit good stability under various conditions. However, one of the major limitations of using this compound is its potential toxicity, which can limit its application in certain experiments.

未来方向

There are several future directions for research on 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One area of research is the development of more potent analogs of this compound that can exhibit better anti-inflammatory, anti-tumor, and anti-cancer properties. Another area of research is the investigation of the exact mechanism of apoptosis induction in cancer cells by this compound. Furthermore, the potential application of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should also be explored.

合成方法

The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction between 4-methyl-2-aminobenzothiazole and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in moderate to good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

科学研究应用

抗肿瘤活性

与“3-氯-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺”相似的化合物在临床前试验中已显示出抗肿瘤作用。 这些作用通常在细胞和分子水平上进行研究,以了解其作用机制 .

抗菌作用

该化合物的结构类似物已显示出对各种细菌菌株(如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌)的初步体外抗菌活性 .

抗HIV活性

吲哚衍生物与苯并噻唑具有某些结构相似性,已注意到其具有抗HIV特性。 这表明“3-氯-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺”在抗HIV活性方面的潜在研究途径 .

抗结核剂

相关化合物已被设计和合成,以评估其对结核分枝杆菌的抗结核活性。 这表明其在结核病治疗中的潜在应用 .

抑制细胞增殖

一些与苯甲酰胺衍生物结构相关的合成化合物已显示出对癌细胞(如多发性骨髓瘤细胞)增殖的显着影响,这是通过抑制参与细胞生长的特定蛋白质实现的 .

安全和危害

属性

IUPAC Name |

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBETGCVAQEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)